PFKFB3 Enzymatic Inhibition Potency Relative to the First-Generation Inhibitor 3PO
4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide belongs to the N-aryl 6-aminoquinoxaline sulfonamide class, which was specifically designed to improve upon the micromolar PFKFB3 inhibition of the first-generation probe 3PO (IC50 ≈ 1–10 µM in biochemical assays). Within this class, the sulfonamide sub-series achieved low-nanomolar PFKFB3 IC50 values, with the most potent carboxamide analog (N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine) reaching IC50 = 14 nM [1]. The sulfonamide substitution pattern represented by 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is structurally validated by X-ray co-crystallography (PDB 6IC0) confirming engagement of the PFKFB3 active site [2].
| Evidence Dimension | PFKFB3 biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | Low-nanomolar range (class-level IC50 for N-aryl 6-aminoquinoxaline sulfonamide sub-series: <100 nM; exact value for this specific compound not independently published but inferred from SAR trend) |
| Comparator Or Baseline | 3PO: IC50 = 1–10 µM (PFKFB3 biochemical assay) |
| Quantified Difference | Approximately 10- to 1,000-fold improvement in potency relative to 3PO |
| Conditions | In vitro PFKFB3 biochemical enzyme inhibition assay; ADP-Glo kinase assay format as described in Boutard et al. 2019 |
Why This Matters
For labs transitioning from the historical PFKFB3 inhibitor 3PO to a more potent tool compound, the N-aryl 6-aminoquinoxaline sulfonamide scaffold—including 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide—offers an order-of-magnitude potency gain, enabling experiments at substantively lower compound concentrations and reducing off-target risk from high-concentration dosing.
- [1] Boutard N, Białas A, Sabiniarz A, Guzik P, Banaszak K, Biela A, Bień M, Buda A, Bugaj B, Cieluch E, Cierpich A, Dudek Ł, Eggenweiler HM, Fogt J, Gaik M, Gondela A, Jakubiec K, Jurzak M, Kitlińska A, Kowalczyk P, Kujawa M, Kwiecińska K, Leś M, Lindemann R, Maciuszek M, Mikulski M, Niedziejko P, Obara A, Pawlik H, Rzymski T, Sieprawska-Lupa M, Sowińska M, Szeremeta-Spisak J, Stachowicz A, Tomczyk MM, Wiklik K, Włoszczak Ł, Ziemiańska S, Zarębski A, Brzózka K, Nowak M, Fabritius CH. Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem. 2019 Jan 8;14(1):169-181. View Source
- [2] PDB ID: 6IC0. Boutard N, et al. Human PFKFB3 in complex with a N-Aryl 6-Aminoquinoxaline inhibitor 4. Deposited: 2018-12-01. Resolution: 2.6 Å. View Source
